molecular formula C15H9BrO3 B1277535 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 96644-05-2

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B1277535
Key on ui cas rn: 96644-05-2
M. Wt: 317.13 g/mol
InChI Key: NGCRKXKWFTUSKG-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

This compounds was synthesised in the same manner as described above. Resorcinol (0.66 g, 6 mmol), 4-bromophenylacetic acid (1.29 g, 6 mmol), BF3Et2O (4 ml), PCl5 (1.9 g, 9.1 mmol), DMF (5 ml and 10 ml). The precipitate formed was filtered and re-crystallized from methanol to give 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one as a white crystalline solid (1.1 g, 57.8%); Rf 0.85 ethyl acetate.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([OH:19])=O)=[CH:12][CH:11]=1.P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:26]N(C=O)C>>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:17](=[O:19])[C:8]3[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=3)[O:2][CH:26]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compounds was synthesised in the same manner
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
re-crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=COC2=CC(=CC=C2C1=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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